molecular formula C24H42N2O3 B14895123 Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B14895123
M. Wt: 406.6 g/mol
InChI Key: QROQLKBIGLUXFW-BHDDXSALSA-N
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Description

Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butylamino group: This step may involve nucleophilic substitution reactions using tert-butylamine.

    Addition of the diallylamino group: This can be done through allylation reactions.

    Attachment of the pentan-3-yloxy group: This step may involve etherification reactions.

    Esterification to form the carboxylate group: This can be achieved through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups.

    Substitution: This can involve the replacement of one functional group with another.

    Hydrolysis: This can lead to the breakdown of the ester group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

    Hydrolysis conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a candidate for drug development and therapeutic applications.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
  • Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(butan-3-yloxy)cyclohex-1-ene-1-carboxylate

Uniqueness

Ethyl (3R,4R,5S)-5-(tert-butylamino)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H42N2O3

Molecular Weight

406.6 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-[bis(prop-2-enyl)amino]-5-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)22-20(25-24(6,7)8)16-18(23(27)28-13-5)17-21(22)29-19(11-3)12-4/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21+,22+/m0/s1

InChI Key

QROQLKBIGLUXFW-BHDDXSALSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(CC=C)CC=C)NC(C)(C)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N(CC=C)CC=C)NC(C)(C)C)C(=O)OCC

Origin of Product

United States

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